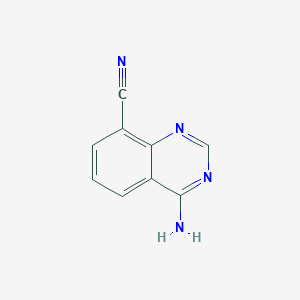

4-Aminoquinazoline-8-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

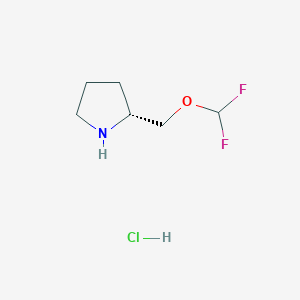

4-Aminoquinazoline-8-carbonitrile is a heterocyclic organic compound that is commonly used in scientific research and industry. It has a molecular weight of 170.17 .

Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives involves several key methods, including the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6N4 . The InChI code for this compound is 1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H, (H2,11,12,13) .Chemical Reactions Analysis

4-Aminoquinazoline derivatives have been used to create many kinase inhibitors in recent years . They have been demonstrated as specific kinase inhibitors, including tyrosine kinase .Physical and Chemical Properties Analysis

This compound has a molecular weight of 170.17 .Wissenschaftliche Forschungsanwendungen

Synthesis of Radiolabeled Compounds

4-Aminoquinazolines, including derivatives similar to 4-Aminoquinazoline-8-carbonitrile, have been utilized in the synthesis of carbon-14 labeled compounds. These labeled compounds are essential for pharmacological and environmental studies, enabling researchers to track the distribution and degradation of substances in biological systems and the environment. For instance, Saemian et al. (2009) prepared carbon-14 labeled 4-aminoquinazolines using rapid, one-pot procedures, highlighting the compound's utility in creating radiolabeled molecules for diverse research applications (Saemian, Arjomandi, & Shirvani, 2009).

Development of Fluorescent Compounds

The compound has found applications in the development of new fluorescent materials. Singh et al. (2017) synthesized a new fluorescent derivative containing a triazole moiety, exploring its structural, spectroscopic, and photophysical properties. This research demonstrates the potential of this compound derivatives in creating fluorescent probes and materials with applications in bioimaging and sensors (Singh, Singh, & Khurana, 2017).

Green Chemistry and Catalysis

In the realm of green chemistry, derivatives of this compound have been employed as intermediates in catalytic reactions involving carbon dioxide. Patil et al. (2009) reported on the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst. This work underscores the role of this compound derivatives in fostering environmentally friendly synthetic methodologies (Patil, Tambade, Deshmukh, & Bhanage, 2009).

Corrosion Inhibition

Research has also explored the use of quinoline derivatives, akin to this compound, as corrosion inhibitors. Singh et al. (2016) investigated the corrosion mitigation effects of quinoline derivatives on mild steel in an acidic medium, revealing the compound's potential in protecting industrial materials from corrosion. This highlights another facet of the compound's application in materials science and engineering (Singh, Srivastava, & Quraishi, 2016).

Wirkmechanismus

Target of Action

The primary targets of 4-Aminoquinazoline-8-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) . These receptors are validated targets for anticancer drugs and provide synergistic effects when targeted simultaneously .

Mode of Action

This compound interacts with its targets by binding at the active site of VEGFR-2 kinase and Histone Deacetylase-Like Protein (HDLP) . This binding inhibits the phosphorylation of EGFR tyrosine kinase, an essential step for the growth of human cancers .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway governs cell proliferation, differentiation, migration, and inhibition of apoptosis . Therefore, the inhibition of this pathway by this compound can lead to the suppression of these cellular processes .

Pharmacokinetics

It’s known that the compound is stored in refrigerated conditions , which might suggest its stability and potential impact on bioavailability.

Result of Action

This compound has been found to inhibit the growth, proliferation, migration, and invasion of cancer cells . Moreover, it induces cancer cell apoptosis via the mitochondrial pathway and induces G0/G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Additionally, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can impact the compound’s action .

Biochemische Analyse

Biochemical Properties

4-Aminoquinazoline-8-carbonitrile is known to interact with various enzymes and proteins. For instance, it has been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

The effects of this compound on cells are significant. It has been reported to inhibit the growth, proliferation, migration, and invasion of breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is known to inhibit the PI3K/AKT/mTOR pathway, which is essential for the growth of human breast cancers .

Eigenschaften

IUPAC Name |

4-aminoquinazoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYVZZEECYURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NC=N2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641506.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2641517.png)

![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2641518.png)